Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Overview
Description
Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H7Cl2N3O2 and a molecular weight of 236.06 . It is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate involves a reaction with tin (II) chloride dihydrate in ethyl acetate at 70℃ for 5 hours in a sealed tube . The resulting solution is diluted with water, the pH value of the solution is adjusted to 9 with sodium carbonate, extracted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The residue is then purified by a silica gel column with ethyl acetate/petroleum ether (1:5) to yield the title compound .Molecular Structure Analysis
The InChI code for Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is 1S/C7H7Cl2N3O2/c1-2-14-6(13)4-3(10)5(8)12-7(9)11-4/h2,10H2,1H3 . This indicates the presence of 7 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is a solid compound . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.89, indicating its lipophilicity . Its water solubility is 0.221 mg/ml .Scientific Research Applications
Synthesis Techniques and Derivative Formation
- Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate and its derivatives have been synthesized through various methods including cyclocondensation and Michel type of addition reaction, showing potential in anti-inflammatory and anti-microbial activities. These derivatives were analyzed and confirmed through techniques like IR, 1HNMR, and Mass spectroscopy (A.S.Dongarwar et al., 2011).
- A novel method involved the formation of ethyl 5-substituted 7-(methylthio)-5H-1-thia-3,5,6,8- tetra-azaacenaphthylene-2-carboxylates through the acid-catalyzed cyclocondensation of ethyl 5-amino-4-(substituted amino)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylates with triethyl orthoformate (S. Tumkevičius, 1995).
- Microwave-mediated and solvent-free conditions have been used to synthesize novel pyrimido[1,2-a]pyrimidines from ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates, with the structure confirmed by X-ray analysis (J. V. Eynde et al., 2001).
Chemical Transformations and Potential Applications
- Ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates have been synthesized and further reacted to produce various derivatives like thiazolopyrimidines and thiazolodipyrimidines, indicating a versatile chemical transformation capacity (S. Sherif et al., 1993).
- Ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates have been synthesized through a multi-step process involving solid support derived from Merrifield’s resin, showcasing the polymer-assisted synthesis technique (J. V. Eynde et al., 2003).
- Some derivatives of ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate have shown significant potential as antitubercular agents, highlighting the compound's relevance in pharmaceutical research (B. Vavaiya et al., 2022).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O2/c1-2-14-6(13)4-3(10)5(8)12-7(9)11-4/h2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUKXOUUXPKJQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743159 | |
Record name | Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |
CAS RN |
54368-62-6 | |
Record name | 4-Pyrimidinecarboxylic acid, 5-amino-2,6-dichloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54368-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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